Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate
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Overview
Description
Z-SER-THR-OME, also known as methyl (2S,3R)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoyl]amino]-3-hydroxybutanoate, is a synthetic compound with the molecular formula C16H22N2O7 and a molecular weight of 354.36 g/mol . It is a white fine flowing powder that is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-SER-THR-OME involves the protection of serine and threonine residues followed by esterification. The typical synthetic route includes:
Protection of Amino Groups: The amino groups of serine and threonine are protected using benzyloxycarbonyl (Z) groups.
Esterification: The hydroxyl groups are esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for Z-SER-THR-OME are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Z-SER-THR-OME undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove protecting groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids.
Scientific Research Applications
Z-SER-THR-OME is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of serine/threonine kinases.
Biological Studies: Utilized in studies involving protein phosphorylation and signal transduction pathways.
Industrial Applications: Applied in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Z-SER-THR-OME involves its role as a substrate or inhibitor in enzymatic reactions. It primarily targets serine/threonine kinases and phosphatases, which are key regulators of cellular processes such as cell growth, proliferation, and differentiation . The compound interacts with the active sites of these enzymes, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Serine methyl ester hydrochloride .
Z-Thr-OMe: N-Carbobenzyloxy-L-threonine methyl ester.
Boc-Ser-OMe: N-tert-Butoxycarbonyl-L-serine methyl ester.
Uniqueness
Z-SER-THR-OME is unique due to its specific combination of serine and threonine residues, which allows it to participate in a wide range of biochemical reactions. Its dual functionality as both a substrate and an inhibitor in enzymatic assays makes it a versatile tool in scientific research .
Properties
IUPAC Name |
methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKCRHIRFPGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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